molecular formula C26H34F3O3P B12904367 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate

Katalognummer: B12904367
Molekulargewicht: 482.5 g/mol
InChI-Schlüssel: FDWKHAUOWDQTPL-WDAJFBEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate is a complex organophosphorus compound It is characterized by its unique structural features, including a cyclohexyl ring substituted with isopropyl and methyl groups, a phenyl ring with hydroxy and trifluoromethyl groups, and a mesityl group attached to a phosphinate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions, starting with the appropriate cyclohexane derivative. The isopropyl and methyl groups are introduced via alkylation reactions.

    Introduction of the Phenyl Ring: The phenyl ring with hydroxy and trifluoromethyl groups is synthesized separately, often starting from a substituted benzene derivative. The hydroxy group is introduced via hydroxylation, while the trifluoromethyl group is added through a trifluoromethylation reaction.

    Attachment of the Mesityl Group: The mesityl group is introduced through a Friedel-Crafts alkylation reaction, using mesitylene as the starting material.

    Formation of the Phosphinate Moiety: The phosphinate moiety is synthesized by reacting a suitable phosphorus compound with the previously synthesized intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate moiety to phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted derivatives with new functional groups replacing the hydroxy or trifluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(phenyl)phosphinate: Similar structure but with a phenyl group instead of a mesityl group.

    (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(tert-butyl)phosphinate: Similar structure but with a tert-butyl group instead of a mesityl group.

Uniqueness

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate is unique due to the presence of the mesityl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C26H34F3O3P

Molekulargewicht

482.5 g/mol

IUPAC-Name

2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-(2,4,6-trimethylphenyl)phosphoryl]-4-(trifluoromethyl)phenol

InChI

InChI=1S/C26H34F3O3P/c1-15(2)21-9-7-16(3)13-23(21)32-33(31,25-18(5)11-17(4)12-19(25)6)24-14-20(26(27,28)29)8-10-22(24)30/h8,10-12,14-16,21,23,30H,7,9,13H2,1-6H3/t16-,21+,23-,33?/m1/s1

InChI-Schlüssel

FDWKHAUOWDQTPL-WDAJFBEBSA-N

Isomerische SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=C(C=CC(=C2)C(F)(F)F)O)C3=C(C=C(C=C3C)C)C)C(C)C

Kanonische SMILES

CC1CCC(C(C1)OP(=O)(C2=C(C=CC(=C2)C(F)(F)F)O)C3=C(C=C(C=C3C)C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.